4-Aminocrotonic Acid Hydrochloride
Overview
Description
4-Aminocrotonic Acid Hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
4-Aminocrotonic Acid Hydrochloride, also known as 4-AcA, is a potent agonist of GABAA and GABAC receptors . These receptors are primarily found in the central nervous system and play a crucial role in inhibitory neurotransmission .
Mode of Action
The compound interacts with its targets, the GABAA and GABAC receptors, by binding to them . This binding action can modulate the activity of these receptors, potentially leading to changes in neurotransmission .
Biochemical Pathways
This system is involved in a variety of neurological processes, including mood regulation, sleep, and memory .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of GABAA and GABAC receptor activity . By acting as an agonist for these receptors, the compound could potentially influence neuronal excitability and neurotransmission .
Biochemical Analysis
Cellular Effects
4-Aminocrotonic Acid Hydrochloride affects various types of cells and cellular processes. In primary neuronal cultures, both cis- and trans-isomers of this compound induce chloride ion influx, which is inhibited by GABA receptor antagonists . This compound also influences cell signaling pathways by modulating GABA receptor function, leading to changes in gene expression and cellular metabolism. The presence of GABAC receptors in neocortical neurons suggests that this compound may have specific effects on these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound in primary neuronal cultures leads to sustained chloride ion influx and modulation of GABA receptor activity . The stability and degradation of the compound in laboratory conditions are crucial for its consistent effects on cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The transport and distribution mechanisms are essential for its effective action on GABA receptors and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it interacts with GABA receptors on the neuronal membrane. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating GABAergic signaling .
Properties
IUPAC Name |
(E)-4-aminobut-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNDYIQICTUCOY-TYYBGVCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126899-84-9 | |
Record name | (2E)-4-aminobut-2-enoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.